1,3-Bis(2,4-dimethylphenyl)urea
Description
1,3-Bis(2,4-dimethylphenyl)urea is a urea derivative featuring two 2,4-dimethylphenyl groups attached to the nitrogen atoms of the urea core. Urea derivatives are widely studied for their biological activities, particularly in anticancer research, due to their hydrogen-bonding capacity and structural versatility .
Properties
IUPAC Name |
1,3-bis(2,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11-5-7-15(13(3)9-11)18-17(20)19-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFVYWVOXRSTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31516-11-7 | |
| Record name | 1,3-DI(2,4-XYLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(2,4-dimethylphenyl)urea can be synthesized through the reaction of 2,4-dimethylaniline with phosgene, followed by the addition of ammonia. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of phosgene or its derivatives. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of phosgene, however, requires stringent safety measures due to its toxicity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(2,4-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amines or other related compounds.
Substitution: It can undergo substitution reactions where one or both of the phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry: 1,3-Bis(2,4-dimethylphenyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound’s potential as a pharmaceutical agent is being explored, particularly in the development of drugs targeting specific enzymes or receptors .
Industry: In industrial applications, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 1,3-Bis(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Data Table: Comparative Analysis
*Calculated based on formula C₁₇H₂₀N₂O.
†Estimated range from patent examples.
Key Findings and Implications
- Steric vs. Electronic Effects : The 2,4-dimethylphenyl groups in this compound contribute to steric hindrance, which may improve target selectivity in biological systems. In contrast, triazine derivatives leverage these groups for photochemical stability .
- Functional Group Diversity : Boron-containing ureas exemplify how modifying substituents expands applications beyond pharmacology, whereas nitro groups (as in Compound 47d) enhance electronic interactions critical for anticancer activity .
- Positional Isomerism: The 2,4-dimethyl substitution pattern differs from 3,5-dimethyl in organophosphorus ligands, underscoring the importance of substituent placement in molecular design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
